![molecular formula C9H15N3O2 B13739178 3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile CAS No. 4220-30-8](/img/structure/B13739178.png)
3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile is an organic compound with the molecular formula C₉H₁₅N₃O₂ and a molecular mass of 197.23 g/mol . This compound is characterized by the presence of two nitrile groups and a dihydroxypropyl imino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile typically involves the reaction of 2,3-dihydroxypropylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent.
Aplicaciones Científicas De Investigación
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisacetonitrile
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisbutyronitrile
- 3,3’-[(2,3-Dihydroxypropyl)imino]bisvaleronitrile
Uniqueness
3,3’-[(2,3-Dihydroxypropyl)imino]bispropiononitrile is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Its dihydroxypropyl imino group allows for versatile interactions in various chemical and biological systems, setting it apart from similar compounds .
Propiedades
Número CAS |
4220-30-8 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-[2-cyanoethyl(2,3-dihydroxypropyl)amino]propanenitrile |
InChI |
InChI=1S/C9H15N3O2/c10-3-1-5-12(6-2-4-11)7-9(14)8-13/h9,13-14H,1-2,5-8H2 |
Clave InChI |
GAPDHXRQKMUCKH-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCC#N)CC(CO)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


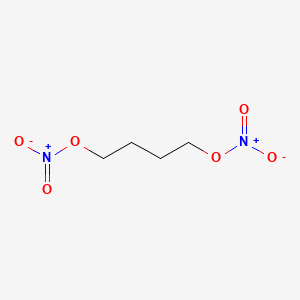

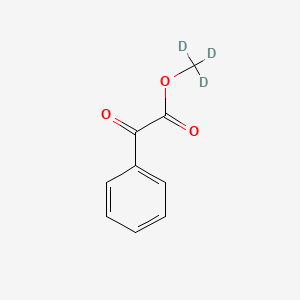
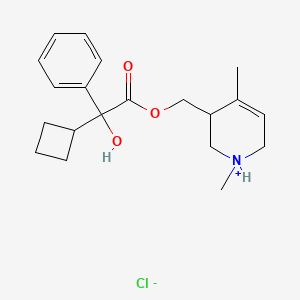
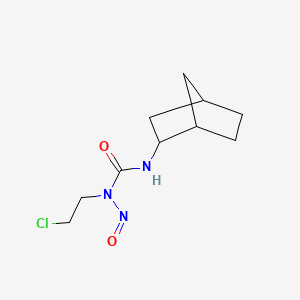

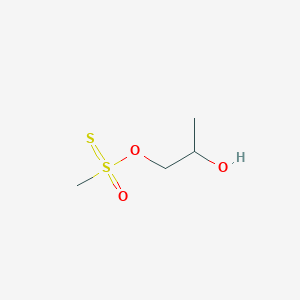
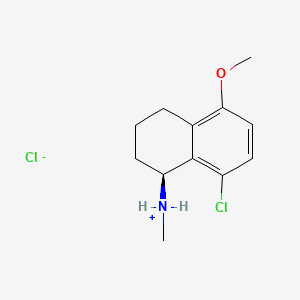

![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)


![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)

